![molecular formula C21H16N4O4S B2362283 N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895414-38-7](/img/structure/B2362283.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Antibacterial Activity
This compound has been found to have emergent antibacterial activity . It has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . These molecules have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Antifungal Activity
Thiazole derivatives, which this compound is a part of, have been found to have antifungal activity . This makes it a potential candidate for the development of new antifungal drugs .
Antiviral Activity
Thiazole derivatives have also been found to have anti-HIV activity . This suggests that this compound could potentially be used in the development of new antiretroviral drugs .
Antitumor Activity
This compound has been found to inhibit the growth of HeLa cells , suggesting that it could have potential antitumor activity .
Anti-inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory activity . This suggests that this compound could potentially be used in the development of new anti-inflammatory drugs .
Analgesic Activity
Thiazole derivatives have been found to have analgesic activity . This suggests that this compound could potentially be used in the development of new analgesic drugs .
Mechanism of Action
Target of Action
Similar compounds have shown antibacterial activity , suggesting potential targets within bacterial cells.
Biochemical Pathways
The compound may affect the quorum sensing pathways in bacteria . Quorum sensing is a method of bacterial communication that allows them to coordinate behaviors such as biofilm formation and virulence production. By inhibiting this process, the compound could potentially disrupt these behaviors, reducing the bacteria’s ability to cause infection .
Pharmacokinetics
The compound is described as soluble in dmso, which suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth or viability, given its potential antibacterial activity . This could lead to a reduction in infection severity or duration.
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-29-15-8-9-19-17(11-15)23-21(30-19)24(13-14-5-4-10-22-12-14)20(26)16-6-2-3-7-18(16)25(27)28/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDOLLUOVGCVGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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